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Compound of Interest |

Compound Name: (2-Methylcyclopentyl)methanol
CAS No.: 73803-82-4
Cat. No.: B1367108

Executive Summary

(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) is a saturated bicyclic-like aliphatic
alcohol used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its core
value lies in its ability to introduce a defined steric bulk and lipophilicity (LogP ~1.8) without the
aromaticity associated with benzyl alcohols. It exists as a mixture of cis and trans
diastereomers, which exhibit distinct physical and spectroscopic properties that must be
controlled during high-precision synthesis.

Chemical Identity & Stereochemistry

The compound possesses two chiral centers at C1 and C2 of the cyclopentane ring. In a non-
stereoselective synthesis, it is obtained as a racemic mixture of diastereomers.
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Attribute Detail

IUPAC Name (2-Methylcyclopentyl)methanol

Common Name 2-Methylcyclopentanemethanol

CAS Number 73803-82-4 (Generic), 24004-45-7 (Specific
Isomer)

Molecular Formula C7H140

Molecular Weight 114.19 g/mol

SMILES cciccceceico

InChl Key YZDHUYYBHHBWMD-UHFFFAOYSA-N

Stereochemical Configuration

Control of the cis/trans ratio is critical for biological activity.

e Trans-isomer: The methyl and hydroxymethyl groups are on opposite faces of the ring.
Generally thermodynamically more stable.

o Cis-isomer: The groups share the same face, leading to higher steric congestion.
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Figure 1: Stereochemical relationship between isomers. The trans-isomer minimizes 1,2-steric
strain.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1367108?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Physical & Thermodynamic Properties[4]

The following data represents the consensus of experimental and high-confidence predicted

values.

Property

Value

Condition / Note

Physical State

Colorless Liquid

At 25°C, 1 atm

Predicted at 760 mmHg

Boiling Point 175°C - 180°C

(Standard C7 alcohol range)
Density 0.915 £ 0.05 g/cm3 At 20°C
Refractive Index (

1.4520 Estimated

)
Flash Point ~65°C Closed Cup (Combustible)

Lipophilic, good membrane
LogP (Octanol/Water) 1.81

permeability

Solubility

Soluble in EtOH, DCM, THF

Slightly soluble in water (~15
g/L)

Vapor Pressure

~0.8 mmHg

At 25°C

Spectroscopic Characterization

Accurate identification requires distinguishing between the diastereomers using NMR.

Proton NMR ( H NMR, 400 MHz, CDCI)

e Hydroxymethyl Group (-CH

OH): The diastereomers show distinct coupling patterns.

o Trans:

3.45 - 3.60 ppm (dd or m).
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o Cis:
3.60 - 3.75 ppm (often slightly downfield due to anisotropy).
¢ Methyl Group (-CH
):
o 0.95-1.05 ppm (doublet,
Hz).
e Ring Methine/Methylene: Complex multiplet region
1.10 - 2.00 ppm.
Carbon NMR ( C NMR, 100 MHz, CDCI )
e C-OH:
65.0 - 68.0 ppm.
e Ring Methines (CH):
35.0 - 45.0 ppm.
e Methyl:

15.0 - 20.0 ppm.

Synthesis & Purification Protocol

Methodology: Reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum
Hydride (LiAIH

). Rationale: This route ensures complete conversion of the carbonyl species and allows for the
processing of commercially available starting materials (often a mixture of isomers).

Workflow Diagram
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Start: 2-Methylcyclopentane-
carboxylic acid

Reagent: LiAIH4 (1.2 equiv)
Solvent: Anhydrous THF
Temp: 0°C to Reflux

Reduction

Intermediate:
Lithium Alkoxide Species

Hydrolysis

Fieser Quench:
1. Water

2. 15% NaOH
3. Water

Purification

Workup:
Filter Aluminum Salts
Dry (MgSO4) & Concentrate

Isolation

Final Product:

(2-Methylcyclopentyl)methanol
(Distillation @ ~75°C / 15 mmHQg)

Click to download full resolution via product page

Figure 2: Step-by-step reduction workflow using LiAIH4.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1367108?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Detailed Protocol (Self-Validating)

1. Setup & Inertion:

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and
addition funnel.

Flush with Nitrogen (

) for 15 minutes.

Validation: Ensure the internal temperature probe is calibrated.
. Reagent Preparation:
Charge the flask with LiAIH

(1.2 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate).

Cool to 0°C using an ice bath.

. Addition:
Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF.
Add dropwise to the LiAIH

suspension over 30 minutes.

Observation: Vigorous gas evolution (

) will occur. Maintain temperature <10°C.
. Reaction:

Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.
Checkpoint: Monitor by TLC (Stain: KMnO

). The acid spot (baseline) should disappear; a new less polar spot (alcohol) appears.
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5. Fieser Quench (Critical Step):
e Cool to 0°C.
e For every x grams of LIAIH

used, add carefully:

o X mL water.
o X mL 15% NaOH solution.
o 3x mL water.

e Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant. If
the precipitate is gelatinous, the quench was too fast or basicity is incorrect.

6. Isolation:
« Filter the mixture through a Celite pad. Wash the cake with diethyl ether.
e Dry the filtrate over anhydrous MgSO

, filter, and concentrate under reduced pressure.

« Purification: Distill the crude oil under vacuum (~15 mmHg). Collect the fraction boiling at 75-
80°C.

Handling & Stability
o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
» Hazards: Combustible liquid. Causes skin and eye irritation.

» Incompatibility: Strong oxidizing agents (converts back to acid or aldehyde), Acid chlorides
(forms esters).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chem.washington.edu [chem.washington.edu]

 To cite this document: BenchChem. [(2-Methylcyclopentyl)methanol: Technical Reference &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367108#2-methylcyclopentyl-methanol-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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